Rubropunctatin
Overview
Description
Rubropunctatin is a naturally occurring orange pigment belonging to the polyketide family It is primarily produced by the fungal genus Monascus, which is known for its use in traditional Asian fermented foods such as red yeast rice
Scientific Research Applications
Rubropunctatin has shown promise in several scientific research applications:
Mechanism of Action
Target of Action
Rubropunctatin, a naturally occurring constituent of polyketide compounds, has shown great potential in the development of cancer-assisted chemotherapy . Its primary targets are various human cancer cells, including gastric carcinoma cells BGC-823 . It has been found to exhibit a higher anti-proliferative effect on these cells than other pigments .
Mode of Action
This compound interacts with its targets, the cancer cells, by promoting apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . The inductive effect of apoptosis can be boosted by light irradiation, indicating that this compound is a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy .
Biochemical Pathways
These pathways lead to the activation of caspases, a family of proteins that play essential roles in programmed cell death .
Pharmacokinetics
This compound has certain shortcomings such as water insolubility and photo instability that limit its clinical application . To overcome these limitations, a this compound-loaded liposome (R-Liposome) anticancer drug carrier has been constructed . The R-Liposome is water soluble, has spherical morphology, great homogeneity and dispersibility with high encapsulation efficiency and loading rate values . Moreover, the carrier improves the photostability, storage and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound, enhancing its anticancer activity .
Result of Action
The result of this compound’s action is the inhibition of the proliferation of cancer cells and the induction of apoptosis . It has been found to have a higher anti-proliferative effect on BGC-823 cells than other pigments . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the inductive effect of apoptosis can be boosted by light irradiation . Furthermore, the water solubility and light stability of this compound can be improved by encapsulating it in a β-cyclodextrin drug carrier or a liposome .
Safety and Hazards
Future Directions
Rubropunctatin has potential to be developed as a new natural anti-cancer agent . Its potent anti-cancer activity makes it a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy . Further studies are warranted to assess the applications of this compound in preventing and treating cancer-related diseases .
Biochemical Analysis
Biochemical Properties
Rubropunctatin is a part of the Monascus pigments, which have proven to be toxic to various human cancer cells . This indicates that Monascus pigments, including this compound, are natural non-toxic anti-tumor agents with great potential in the development of cancer-assisted chemotherapy .
Cellular Effects
This compound exhibits very strong cancer cell proliferation inhibitory effects . It has been shown to have a higher anti-proliferative effect than other pigments on BGC-823 cells . Moreover, the inhibitory effect of this compound is better than that of taxol, and its toxicity towards normal human gastric epithelial cells (GES-1) is less than that of taxol .
Molecular Mechanism
This compound promotes apoptosis . The this compound-loaded liposome (R-Liposome) anticancer drug carrier enhances the anticancer activity of this compound and encourages the mechanism of this compound to promote apoptosis .
Temporal Effects in Laboratory Settings
The carrier improves the photostability, storage, and pH stabilities of this compound . The R-Liposome also prolongs the release of this compound .
Dosage Effects in Animal Models
In animal models, this compound has shown to diminish the tumor volume and reduce the tumor weight . No significant difference was observed on the body weight .
Metabolic Pathways
This compound is involved in the metabolic pathways of Monascus pigments . These pigments belong to polyketide compounds and have proven to be toxic to various human cancer cells .
Transport and Distribution
This compound is water soluble . The R-Liposome is water soluble, has spherical morphology, great homogeneity, and dispersibility with high encapsulation efficiency and loading rate values .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubropunctatin can be synthesized through the fermentation of Monascus species on substrates like rice. The fermentation process involves the cultivation of Monascus fungi under controlled conditions, which leads to the production of a mixture of pigments, including this compound. The fermentation conditions, such as temperature, pH, and nutrient availability, play a crucial role in determining the yield and purity of this compound.
Industrial Production Methods: For industrial-scale production, this compound is typically extracted from the fermented biomass using organic solvents. The crude extract is then subjected to purification processes such as column chromatography to isolate this compound. Advanced techniques like macroporous resin-based separation have also been developed to enhance the efficiency of this compound purification .
Chemical Reactions Analysis
Types of Reactions: Rubropunctatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others, resulting in structurally diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Comparison with Similar Compounds
Rubropunctatin is often compared with other Monascus pigments, such as:
Monascorubrin: Another orange pigment with similar biological activities but different structural features.
Monascin and Ankaflavin: Yellow pigments produced by Monascus species, known for their beneficial effects against metabolic syndrome.
Rubropunctamine and Monascorubramine: Red pigments with distinct chemical properties and applications.
Properties
IUPAC Name |
(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYDLFVUNXAMP-WKOQKXSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-67-0 | |
Record name | Rubropunctatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.